molecular formula C8H9ClN2O2 B13041889 Methyl 5-chloro-6-ethylpyrazine-2-carboxylate

Methyl 5-chloro-6-ethylpyrazine-2-carboxylate

Cat. No.: B13041889
M. Wt: 200.62 g/mol
InChI Key: GUOGKDOWEMRPSF-UHFFFAOYSA-N
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Description

Methyl 5-chloro-6-ethylpyrazine-2-carboxylate is a chemical compound with the molecular formula C8H9ClN2O2 It is a derivative of pyrazine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-6-ethylpyrazine-2-carboxylate typically involves the reaction of 5-chloro-6-ethylpyrazine-2-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors. The product is then subjected to industrial purification techniques such as distillation and crystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-6-ethylpyrazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-chloro-6-ethylpyrazine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-chloro-6-ethylpyrazine-2-carboxylate involves its interaction with specific molecular targets. For instance, it has been identified as an inhibitor of the Stimulator of Interferon Genes (STING) pathway. By antagonizing STING activation, the compound can modulate immune responses, making it a potential therapeutic agent for conditions where aberrant STING signaling is implicated .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-chloro-6-methylpyrazine-2-carboxylate
  • Methyl 5-chloro-6-phenylpyrazine-2-carboxylate
  • Methyl 5-chloro-6-isopropylpyrazine-2-carboxylate

Uniqueness

Methyl 5-chloro-6-ethylpyrazine-2-carboxylate is unique due to its specific ethyl substitution, which imparts distinct chemical and physical properties compared to its analogs. This substitution can influence its reactivity, solubility, and biological activity, making it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.62 g/mol

IUPAC Name

methyl 5-chloro-6-ethylpyrazine-2-carboxylate

InChI

InChI=1S/C8H9ClN2O2/c1-3-5-7(9)10-4-6(11-5)8(12)13-2/h4H,3H2,1-2H3

InChI Key

GUOGKDOWEMRPSF-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=CN=C1Cl)C(=O)OC

Origin of Product

United States

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